molecular formula C9H16N2OS B8459269 1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci) CAS No. 623168-01-4

1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci)

Cat. No.: B8459269
CAS No.: 623168-01-4
M. Wt: 200.30 g/mol
InChI Key: PTGYTOOSXXUACO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thia-4,8-diazaspiro[45]decan-3-one,2-ethyl-,(2S)-(9ci) is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and two nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci) typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with thioglycolic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in toluene, with water being removed using a Dean-Stark apparatus .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of mesoporous catalysts can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci) has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound shares a similar core structure but lacks the ethyl group at the 2-position.

    Simufilam (4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one):

Uniqueness

1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci) is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and materials science.

Properties

CAS No.

623168-01-4

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

(2S)-2-ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C9H16N2OS/c1-2-7-8(12)11-9(13-7)3-5-10-6-4-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-/m0/s1

InChI Key

PTGYTOOSXXUACO-ZETCQYMHSA-N

Isomeric SMILES

CC[C@H]1C(=O)NC2(S1)CCNCC2

Canonical SMILES

CCC1C(=O)NC2(S1)CCNCC2

Origin of Product

United States

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